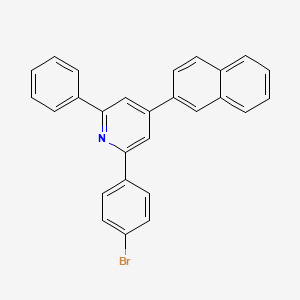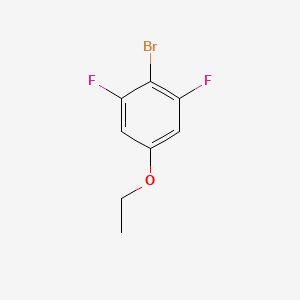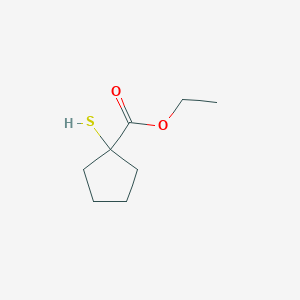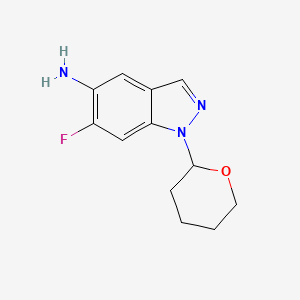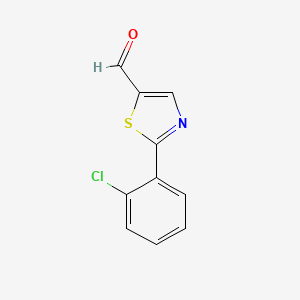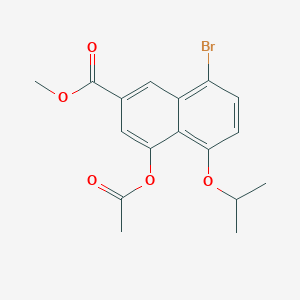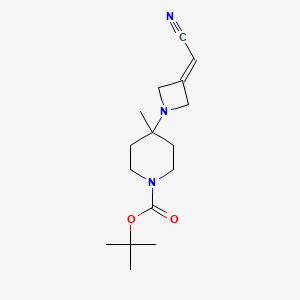
tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a complex molecular structure that includes a tert-butyl group, a cyanomethylene group, an azetidine ring, and a piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl 3-oxoazetidine-1-carboxylate and appropriate reagents for the formation of the cyanomethylene group.
Reaction Steps: The synthesis involves multiple steps, including the formation of the azetidine ring, introduction of the cyanomethylene group, and subsequent reactions to form the piperidine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes, alcohols, and amines.
Substitution Products: A wide range of derivatives depending on the substituents involved.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used, but it generally involves interactions with biological macromolecules such as enzymes or receptors.
Comparison with Similar Compounds
Tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: A closely related compound with a similar structure but lacking the piperidine ring.
Baricitinib: A drug that shares structural similarities and is used in the treatment of rheumatoid arthritis.
Uniqueness: Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which can lead to distinct chemical properties and biological activities.
This compound represents a valuable tool in scientific research and industrial applications, with its unique structure and versatile reactivity making it a subject of ongoing study and development.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 4-[3-(cyanomethylidene)azetidin-1-yl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)18-9-6-16(4,7-10-18)19-11-13(12-19)5-8-17/h5H,6-7,9-12H2,1-4H3 |
InChI Key |
YRSIJTXFVXSDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CC(=CC#N)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


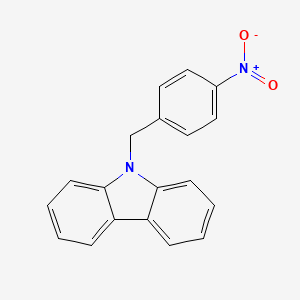
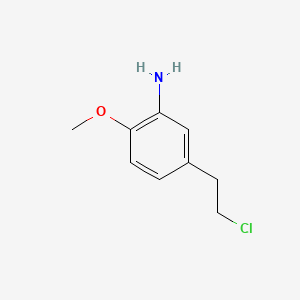
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
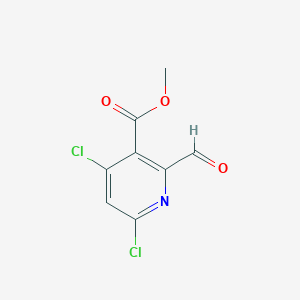
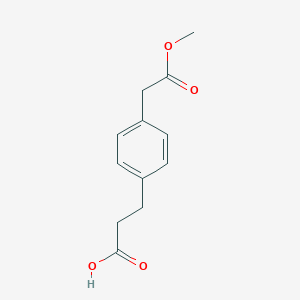
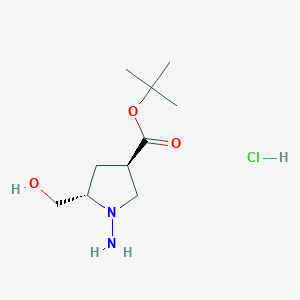
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
